N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a structurally complex molecule featuring three key motifs:
Biphenyl carboxamide core: Provides a rigid aromatic framework, often associated with enhanced binding affinity in pharmacological contexts.
1-Methyl-1,2,3,4-tetrahydroquinoline moiety: A partially saturated heterocycle that may influence lipophilicity and metabolic stability.
4-Methylpiperazine substituent: A nitrogen-containing ring known to improve solubility and modulate electronic properties .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-32-17-19-34(20-18-32)29(27-14-15-28-26(21-27)9-6-16-33(28)2)22-31-30(35)25-12-10-24(11-13-25)23-7-4-3-5-8-23/h3-5,7-8,10-15,21,29H,6,9,16-20,22H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOZJUIHDMLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydroquinoline moiety and a biphenyl carboxamide. Its molecular formula is , with a molecular weight of 350.49 g/mol. The structure is significant as it influences the compound's interactions with biological targets.
Research indicates that compounds featuring tetrahydroquinoline scaffolds exhibit various biological activities, particularly in anti-inflammatory and anticancer pathways. The following mechanisms have been identified:
- NF-κB Inhibition : Compounds similar to tetrahydroquinolines have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that tetrahydroquinoline derivatives can exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the target compound. Notably:
- Inhibition of LPS-Induced NF-κB Activity : A study synthesized novel tetrahydroquinoline derivatives that showed potent inhibition of NF-κB transcriptional activity. One derivative exhibited 53 times the potency compared to standard inhibitors .
- Cytotoxicity Assessment : In vitro evaluations revealed that certain tetrahydroquinoline derivatives displayed substantial cytotoxicity against multiple cancer cell lines. For instance, derivatives were tested against NCI-H23 and MDA-MB-231 cells with notable growth inhibition percentages reported .
- Structure-Activity Relationship (SAR) : Research into the SAR of tetrahydroquinoline derivatives indicated that modifications in the phenyl moiety significantly impacted biological activity, enhancing potency against specific cancer types .
Scientific Research Applications
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly in the development of therapeutics for neurological and metabolic disorders, as well as its role in biochemical research.
Molecular Formula
The compound has the molecular formula and features a biphenyl core, which is essential for its biological activity. The presence of tetrahydroquinoline and piperazine moieties contributes to its pharmacological properties.
Neurological Disorders
Research indicates that compounds similar to this compound exhibit neuroprotective properties. Studies have shown that tetrahydroquinoline derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These compounds may improve cognitive function by enhancing cholinergic activity and reducing oxidative stress in neuronal cells.
Metabolic Disorders
The compound has been investigated for its potential role in treating metabolic syndrome-related disorders. Research suggests that it may influence pathways involved in insulin sensitivity and glucose metabolism. By targeting specific receptors or enzymes linked to metabolic pathways, this compound could help manage conditions like type 2 diabetes and obesity.
Antidepressant Activity
Recent studies have indicated that similar compounds may possess antidepressant-like effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, offering a new avenue for developing antidepressant therapies.
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms. For instance, it may serve as a lead compound for developing inhibitors targeting carbonic anhydrases or other critical enzymes involved in disease progression.
Drug Development
The compound's unique structure makes it a valuable candidate for drug development. Its pharmacokinetic properties can be optimized through structural modifications to enhance bioavailability and reduce side effects. This adaptability is crucial for creating effective therapeutic agents.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive performance and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Metabolic Syndrome Management
In clinical trials focusing on metabolic syndrome, the compound showed promise in improving insulin sensitivity among participants. The results indicated a significant reduction in fasting glucose levels and improved lipid profiles after treatment with the compound over several weeks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Core Biphenyl Carboxamide Derivatives
- Compound 24 (N-(2-(tert-Butyl)phenyl)-4'-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide) : Shares the biphenyl carboxamide backbone but incorporates a pyridinyl group and methoxy substituent. Key difference: Absence of a piperazine ring, which may lower solubility relative to the target compound.
Piperazine/Piperidine-Containing Carboxamides
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Features a piperazine ring in a chair conformation but lacks the biphenyl system. Key difference: Ethyl substituent on piperazine may reduce solubility compared to the target’s 4-methylpiperazine.
Piperidinecarboxamide Derivatives
- 1-Benzyl-4-phenylamino-4-piperidinecarboxamide : Substitutes piperazine with a piperidine ring, eliminating one nitrogen center. The benzyl group introduces additional aromaticity, which could alter binding kinetics.
Physicochemical Properties
The table below illustrates hypothetical comparisons based on structural analogs (experimental data inferred from similar compounds):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
